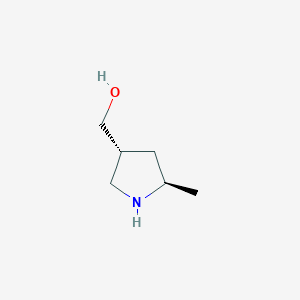![molecular formula C12H24N2O B13334461 3-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine](/img/structure/B13334461.png)
3-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine is a chemical compound with the molecular formula C12H24N2O and a molecular weight of 212.33 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a cyclopentane ring and a morpholine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine typically involves the reaction of cyclopentanone with 4-methylmorpholine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound available for various research applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methylmorpholine: A related compound with a similar morpholine structure but lacking the cyclopentane ring.
Cyclopentylamine: Contains the cyclopentane ring but lacks the morpholine derivative.
4-Methylmorpholine: Similar to N-Methylmorpholine but with a methyl group at the 4-position.
Uniqueness
3-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine is unique due to its combination of a cyclopentane ring and a morpholine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be suitable .
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
3-methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine |
InChI |
InChI=1S/C12H24N2O/c1-10-3-4-11(7-10)13-8-12-9-14(2)5-6-15-12/h10-13H,3-9H2,1-2H3 |
InChI Key |
LLWQGTLQSHAFNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCC2CN(CCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methoxyethyl)[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13334378.png)
![2,8-Dioxaspiro[4.5]decan-6-ol](/img/structure/B13334383.png)
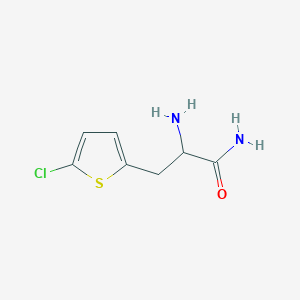
![6-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13334395.png)

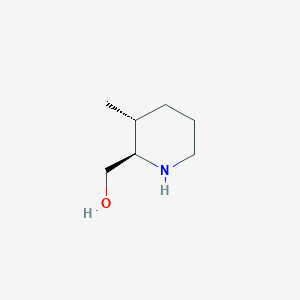


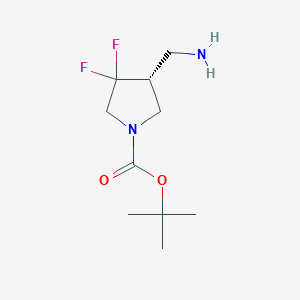
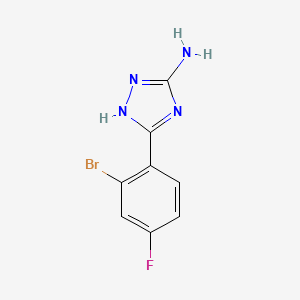
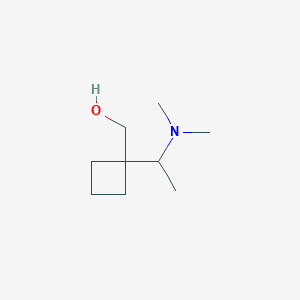
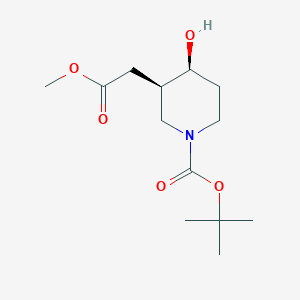
![6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13334452.png)
